molecular formula C8H13NO2 B008522 4-(4,5-Dihydrofuran-3-yl)morpholine CAS No. 106183-61-3

4-(4,5-Dihydrofuran-3-yl)morpholine

Cat. No. B008522
CAS RN: 106183-61-3
M. Wt: 155.19 g/mol
InChI Key: YTOHRPPORLQVRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4,5-Dihydrofuran-3-yl)morpholine, also known as DFMO, is a chemical compound that has been widely used in scientific research for its ability to inhibit the activity of ornithine decarboxylase (ODC), an enzyme involved in polyamine biosynthesis. Polyamines play an important role in cell growth and proliferation, and their overproduction has been linked to various diseases, including cancer. DFMO has therefore been studied as a potential anticancer agent, as well as for its effects on other physiological processes.

Mechanism Of Action

4-(4,5-Dihydrofuran-3-yl)morpholine works by irreversibly binding to the active site of ODC, preventing the enzyme from catalyzing the conversion of ornithine to putrescine. This leads to a decrease in polyamine levels, which can have downstream effects on cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects
In addition to its effects on polyamine metabolism, 4-(4,5-Dihydrofuran-3-yl)morpholine has been shown to have other biochemical and physiological effects. For example, 4-(4,5-Dihydrofuran-3-yl)morpholine has been shown to decrease levels of nitric oxide (NO) in the brain, which has been linked to its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. 4-(4,5-Dihydrofuran-3-yl)morpholine has also been shown to have anti-inflammatory effects, potentially through its inhibition of polyamine synthesis.

Advantages And Limitations For Lab Experiments

4-(4,5-Dihydrofuran-3-yl)morpholine has several advantages for use in laboratory experiments. It is a well-characterized compound with a known mechanism of action, and it is relatively easy to synthesize. However, 4-(4,5-Dihydrofuran-3-yl)morpholine also has some limitations. It can be toxic at high doses, and its effects on polyamine metabolism can be complex and dependent on cell type and context.

Future Directions

There are several potential future directions for research on 4-(4,5-Dihydrofuran-3-yl)morpholine. One area of interest is in combination therapy with other anticancer agents, as 4-(4,5-Dihydrofuran-3-yl)morpholine has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies. Another area of interest is in the potential use of 4-(4,5-Dihydrofuran-3-yl)morpholine as a treatment for neurodegenerative diseases, as its effects on NO levels and inflammation suggest it may have therapeutic potential in these conditions. Finally, further research is needed to better understand the complex effects of 4-(4,5-Dihydrofuran-3-yl)morpholine on polyamine metabolism and how these effects can be harnessed for therapeutic benefit.

Synthesis Methods

4-(4,5-Dihydrofuran-3-yl)morpholine can be synthesized through a multi-step process involving the reaction of 3,4-dihydro-2H-pyran with morpholine, followed by oxidation and deprotection steps. The resulting compound is a white crystalline solid that is soluble in water and other polar solvents.

Scientific Research Applications

4-(4,5-Dihydrofuran-3-yl)morpholine has been extensively studied for its potential as an anticancer agent. Inhibition of ODC activity by 4-(4,5-Dihydrofuran-3-yl)morpholine leads to decreased polyamine production, which can result in decreased cell proliferation and increased apoptosis in cancer cells. 4-(4,5-Dihydrofuran-3-yl)morpholine has been shown to be effective in preclinical studies of various types of cancer, including neuroblastoma, colon cancer, and prostate cancer.

properties

CAS RN

106183-61-3

Product Name

4-(4,5-Dihydrofuran-3-yl)morpholine

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

4-(2,3-dihydrofuran-4-yl)morpholine

InChI

InChI=1S/C8H13NO2/c1-4-11-7-8(1)9-2-5-10-6-3-9/h7H,1-6H2

InChI Key

YTOHRPPORLQVRI-UHFFFAOYSA-N

SMILES

C1COC=C1N2CCOCC2

Canonical SMILES

C1COC=C1N2CCOCC2

synonyms

Morpholine, 4-(4,5-dihydro-3-furanyl)-

Origin of Product

United States

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